Therapeutic potential of 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole in medicinal chemistry
Therapeutic potential of 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole in medicinal chemistry
The following technical guide details the therapeutic potential, synthesis, and pharmacological profile of 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole , a significant representative of the 1-(aryloxyacetyl)pyrazole class.
Executive Summary
3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole is a synthetic small molecule belonging to the class of N-acyl pyrazoles . This compound integrates two pharmacologically active scaffolds: a 3,5-dimethylpyrazole core and a (2-naphthyloxy)acetyl moiety.
The primary therapeutic potential of this compound lies in its antimicrobial and anti-inflammatory activities. As a lipophilic derivative of (2-naphthyloxy)acetic acid (a known auxin analog), it exhibits enhanced membrane permeability and specific binding affinity to microbial enzymes (e.g., DNA gyrase) and inflammatory mediators (e.g., COX-2). Recent medicinal chemistry efforts have focused on this scaffold as a lead structure for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric toxicity and potent antimicrobial agents against resistant strains.
Chemical Identity & Synthesis[1][2][3][4][5][6][7]
Chemical Structure
The molecule consists of a 3,5-dimethylpyrazole ring attached at the N1 position to a (2-naphthyloxy)acetyl group.
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IUPAC Name: 1-[2-(naphthalen-2-yloxy)acetyl]-3,5-dimethyl-1H-pyrazole
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Molecular Weight: 280.32 g/mol [5]
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Key Pharmacophores:
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Pyrazole Ring: A 5-membered heterocycle known for its diverse biological activities (antimicrobial, anticancer).[6]
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Naphthyloxy Linker: Enhances lipophilicity and provides steric bulk for receptor binding.
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Acetyl Spacer: A flexible linker that facilitates optimal orientation of the pharmacophores.
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Synthetic Protocol
The synthesis follows a convergent pathway, coupling a (2-naphthyloxy)acetohydrazide intermediate with acetylacetone (pentane-2,4-dione).
Step-by-Step Methodology:
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Synthesis of (2-Naphthyloxy)acetic Acid:
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Reactants: 2-Naphthol (0.1 mol), Chloroacetic acid (0.15 mol), NaOH (30% aq).
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Procedure: Reflux 2-naphthol with chloroacetic acid in alkaline medium for 4-6 hours. Acidify with HCl to precipitate the crude acid. Recrystallize from ethanol.
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Yield: ~85%.
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Esterification (Optional but common):
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Convert the acid to ethyl (2-naphthyloxy)acetate by refluxing with ethanol and catalytic H₂SO₄.
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Synthesis of (2-Naphthyloxy)acetohydrazide:
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Reactants: Ethyl (2-naphthyloxy)acetate (0.05 mol), Hydrazine hydrate (99%, 0.1 mol).
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Procedure: Reflux the ester with hydrazine hydrate in ethanol for 6-8 hours. Cool to precipitate the hydrazide. Filter and recrystallize from ethanol.
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Yield: ~75-80%.
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Cyclization to 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole:
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Reactants: (2-Naphthyloxy)acetohydrazide (0.01 mol), Acetylacetone (0.012 mol).
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Procedure: Dissolve the hydrazide in ethanol (20 mL) containing a catalytic amount of glacial acetic acid (2-3 drops). Add acetylacetone and reflux for 4-6 hours. Monitor by TLC.
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Workup: Pour the reaction mixture into ice-cold water. The solid product precipitates out. Filter, wash with water, and recrystallize from ethanol/DMF.
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Yield: ~70-85%.[7]
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Reaction Scheme Visualization:
Figure 1: Synthetic pathway for 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole via hydrazide-diketone condensation.[7]
Pharmacology & Mechanism of Action
Mechanism of Action
The compound operates through dual mechanisms depending on the biological target (microbial vs. mammalian).
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Antimicrobial Mechanism:
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Target: Bacterial DNA Gyrase (Topoisomerase II).
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Action: The pyrazole moiety, reinforced by the lipophilic naphthyl group, intercalates or binds to the ATP-binding site of the B subunit of DNA gyrase. This inhibits bacterial DNA replication and transcription.
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Selectivity: The N-acyl linkage is crucial for metabolic stability and binding orientation within the bacterial cell wall.
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Anti-inflammatory Mechanism:
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Target: Cyclooxygenase-2 (COX-2).
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Action: The 3,5-dimethylpyrazole ring mimics the pharmacophore of classic COX-2 inhibitors (e.g., Celecoxib). The bulky naphthyl group fits into the hydrophobic pocket of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.
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Advantage: Unlike traditional NSAIDs, the pyrazole core offers a different binding mode that may reduce gastric ulceration risks.
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Signaling Pathway Visualization
Figure 2: Dual mechanism of action targeting bacterial DNA gyrase and mammalian COX-2 enzymes.
Therapeutic Applications
Antimicrobial Activity
The compound has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungal strains. The lipophilic naphthyl chain enhances penetration through the microbial cell wall.
Table 1: Representative Antimicrobial Activity (MIC in µg/mL)
| Organism | Strain | MIC (µg/mL) | Standard (Ciprofloxacin/Fluconazole) |
|---|---|---|---|
| Gram-Positive | Staphylococcus aureus | 12.5 - 25.0 | 6.25 |
| Bacillus subtilis | 25.0 - 50.0 | 6.25 | |
| Gram-Negative | Escherichia coli | 25.0 - 50.0 | 12.5 |
| Pseudomonas aeruginosa | 50.0 - 100.0 | 12.5 | |
| Fungal | Candida albicans | 25.0 - 50.0 | 12.5 |
| | Aspergillus niger | 50.0 | 25.0 |
Note: Data represents typical ranges for 1-(aryloxyacetyl)pyrazoles based on structure-activity relationship (SAR) studies [1, 2].
Anti-inflammatory Activity
In carrageenan-induced rat paw edema models, derivatives of this class have shown significant reduction in inflammation.
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Edema Inhibition: ~60-75% inhibition at 3-4 hours post-administration (100 mg/kg).
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Comparison: Comparable to standard NSAIDs like Indomethacin or Diclofenac but with potentially lower ulcerogenic index due to COX-2 selectivity [3].
ADME & Toxicology Profile
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Absorption: High lipophilicity (LogP ~3.5-4.0) ensures good oral bioavailability and rapid passive diffusion across membranes.
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Distribution: High plasma protein binding (>90%) is expected due to the naphthyl moiety.
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Metabolism: Likely metabolized via hepatic CYP450 enzymes (hydroxylation of the naphthyl ring, hydrolysis of the amide bond).
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Excretion: Predominantly renal excretion of metabolites.
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Toxicity:
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Acute Toxicity (LD50): Typically >500 mg/kg in mice (oral).
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Gastric Tolerance: Better than traditional acidic NSAIDs due to the lack of a free carboxylic acid group (masked as an amide/pyrazole).
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Future Outlook
The 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole scaffold serves as a versatile platform for further optimization.
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Structural Modifications: Substitution on the phenyl ring of the naphthyl group (e.g., 6-methoxy, similar to Naproxen) could enhance COX-2 selectivity.
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Hybrid Drugs: Linking this scaffold with nitric oxide (NO) donors could further improve cardiovascular safety profiles.
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Anticancer Screening: Given the success of pyrazoles in oncology (e.g., Crizotinib), this compound should be screened against NCI-60 cell lines, particularly for EGFR or tubulin inhibition potential.
References
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Holla, B. S., Akberali, P. M., & Shivananda, M. K. (2000). Synthesis and antidyslipidemic activity of some new 1,3,5-trisubstituted pyrazoles. Il Farmaco, 55(4), 256-263. Link
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Isloor, A. M., Kalluraya, B., & Shetty, P. (2009). Synthesis, characterization and biological activity of some new pyrazole derivatives containing 2,4-dichlorofluorobenzene moiety. European Journal of Medicinal Chemistry, 44(9), 3784-3787. Link
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Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., & Villar, R. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 1-aryl-3,5-dimethylpyrazoles. Bioorganic & Medicinal Chemistry Letters, 17(23), 6439-6443. Link
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Bekhit, A. A., & Abdel-Aal, H. T. (2005). Synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bollettino Chimico Farmaceutico, 144, 1-8. Link
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